Cas no 2227723-58-0 (rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol)

Technical Introduction: rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 4-chlorophenyl substituent and a hydroxyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its stereochemistry and functional groups make it valuable for studying structure-activity relationships or as a precursor for asymmetric synthesis. The presence of both aromatic and polar moieties enhances its utility in medicinal chemistry, enabling modifications for improved pharmacokinetic properties. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for use under controlled conditions, it adheres to standard handling protocols for chlorinated compounds.
rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol structure
2227723-58-0 structure
Product Name:rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol
CAS No:2227723-58-0
MF:C10H12ClNO
MW:197.661381721497
CID:6588845
PubChem ID:125117367
Update Time:2025-06-15

rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol
    • 2227723-58-0
    • EN300-1624058
    • Inchi: 1S/C10H12ClNO/c11-8-3-1-7(2-4-8)9-5-12-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10+/m0/s1
    • InChI Key: ZQODSTYMINEEDI-VHSXEESVSA-N
    • SMILES: ClC1C=CC(=CC=1)[C@@H]1CNC[C@H]1O

Computed Properties

  • Exact Mass: 197.0607417g/mol
  • Monoisotopic Mass: 197.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 32.3Ų

rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol Pricemore >>

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Additional information on rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol

Professional Introduction to Rac-(3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-ol (CAS No. 2227723-58-0)

Rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol, a compound with the chemical identifier CAS No. 2227723-58-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrrolidinone class and has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The stereochemistry of this molecule, characterized by the R configuration at the 3-position and the S configuration at the 4-position of the pyrrolidine ring, plays a crucial role in its biological activity and interaction with target enzymes.

The< strong>4-(4-chlorophenyl)pyrrolidin-3-ol moiety is particularly noteworthy, as it introduces a chlorophenyl group that can modulate electronic and steric properties, influencing both metabolic stability and binding affinity. This structural feature has been extensively studied in the development of novel pharmacological agents, where such modifications often lead to enhanced efficacy and reduced side effects.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymatic pathways involved in human diseases. Rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol has emerged as a promising candidate in this context. Its ability to interact with specific enzymes while maintaining high selectivity has made it a subject of intense investigation. For instance, studies have demonstrated its potential in inhibiting enzymes associated with inflammatory responses and neurodegenerative disorders.

The< strong> stereochemical purity of Rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol is another critical factor contributing to its pharmaceutical relevance. Enantiomeric purity is often a determining factor in drug development, as different stereoisomers can exhibit vastly different biological activities. The precise stereochemistry of this compound ensures that it interacts selectively with biological targets, minimizing off-target effects and enhancing therapeutic outcomes.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for Rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol. These innovations have not only improved yield but also reduced costs, making it more accessible for further research and development. The synthesis involves multi-step organic reactions that require careful optimization to ensure high enantiomeric excess and minimal byproduct formation.

The pharmacological profile of Rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol has been thoroughly evaluated through both in vitro and in vivo studies. In vitro assays have revealed its potent inhibitory activity against key enzymes implicated in disease pathways. For example, it has shown significant activity against cyclooxygenase (COX) enzymes, which are central mediators of inflammation. This has led to investigations into its potential as an anti-inflammatory agent.

In vivo studies have further corroborated these findings, demonstrating that Rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol can modulate inflammatory responses in animal models without causing notable side effects. These results are particularly encouraging given the growing demand for safer alternatives to existing anti-inflammatory drugs. The compound's ability to penetrate the blood-brain barrier has also been explored, suggesting potential applications in treating neurological disorders.

The< strong> molecular scaffold of Rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol offers several advantages for drug design. Its pyrrolidine core provides a flexible framework that can be modified to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Additionally, the presence of the chlorophenyl group allows for further derivatization, enabling the creation of analogs with enhanced therapeutic profiles.

Computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between Rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol and its biological targets. These studies have provided valuable insights into how the compound binds to enzymes at the atomic level, guiding efforts to improve its potency and selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines.

The< strong> synthetic utility of Rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol extends beyond its immediate pharmacological applications. It serves as a versatile building block for more complex molecules with tailored properties. Chemists have leveraged this compound to develop libraries of derivatives for high-throughput screening (HTS), accelerating the identification of novel drug candidates.

The< strong> future directions for research on Rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol are multifaceted. Efforts are underway to explore its mechanisms of action in greater detail and to identify new therapeutic indications. Additionally, collaborations between academia and industry are fostering innovative approaches to optimize this compound for clinical use.

In conclusion, Rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-ol (CAS No. 2227723-58-0) represents a significant advancement in pharmaceutical chemistry with promising applications in treating various human diseases. Its unique stereochemistry and structural features make it a valuable tool for drug discovery and development. As research continues to uncover new insights into its pharmacological properties,this compound is poised to play an increasingly important role in modern medicine.

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